molecular formula C16H14ClNO4 B11178274 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate

Cat. No.: B11178274
M. Wt: 319.74 g/mol
InChI Key: YMEDLJMGLMYTQC-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C16H14ClNO4. This compound is known for its unique chemical structure, which includes a chloro-substituted methoxyphenyl group and a phenyl acetate moiety. It is often used in various chemical and pharmaceutical research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent to form the intermediate 5-chloro-2-methoxyphenyl isocyanate.

    Coupling Reaction: The intermediate is then reacted with 4-hydroxyphenyl acetate under controlled conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-methoxyphenyl)carbamoyl]phenyl acetate
  • 4-[(5-Fluoro-2-methoxyphenyl)carbamoyl]phenyl acetate
  • 4-[(5-Methyl-2-methoxyphenyl)carbamoyl]phenyl acetate

Uniqueness

4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

[4-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14ClNO4/c1-10(19)22-13-6-3-11(4-7-13)16(20)18-14-9-12(17)5-8-15(14)21-2/h3-9H,1-2H3,(H,18,20)

InChI Key

YMEDLJMGLMYTQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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